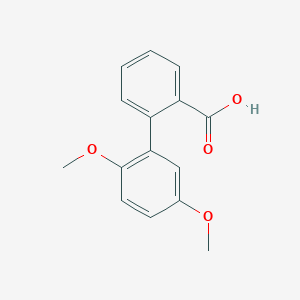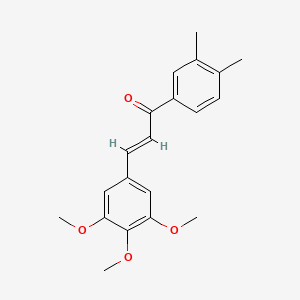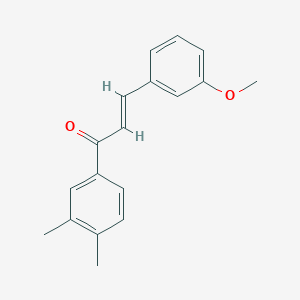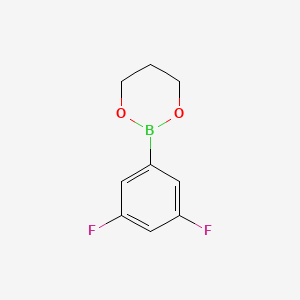
3-Hydroxy-3,3-diphenyl-propanenitrile, 97%
Übersicht
Beschreibung
3-Hydroxy-3,3-diphenyl-propanenitrile, 97% (3-HDN) is an organic compound that is widely used in scientific research. It is an important reactant in organic synthesis and has been used in various applications in the lab. 3-HDN is a colorless solid that is soluble in organic solvents and has a melting point of 83-84 °C.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3,3-diphenyl-propanenitrile, 97% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyrrolidinones, cyclobutanones, and cyclohexanones. It has also been used in the synthesis of organic catalysts and in the synthesis of organic dyes. In addition, 3-Hydroxy-3,3-diphenyl-propanenitrile, 97% has been used in the synthesis of peptides and in the synthesis of peptide conjugates.
Wirkmechanismus
3-Hydroxy-3,3-diphenyl-propanenitrile, 97% is an organic compound that acts as an electron donor in organic synthesis. It is capable of forming covalent bonds with various other organic compounds, allowing it to be used in the synthesis of a wide range of organic compounds. It is also capable of forming hydrogen bonds, which can be used to stabilize the structure of the organic compounds it is used to form.
Biochemical and Physiological Effects
3-Hydroxy-3,3-diphenyl-propanenitrile, 97% has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria. In addition, 3-Hydroxy-3,3-diphenyl-propanenitrile, 97% has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain tumor cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Hydroxy-3,3-diphenyl-propanenitrile, 97% in lab experiments is its low cost and ease of use. It is a relatively simple compound to synthesize, and it is relatively stable in a variety of solvents. However, it can be difficult to purify, and the reaction can be slow. In addition, it can be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with the skin.
Zukünftige Richtungen
The future of 3-Hydroxy-3,3-diphenyl-propanenitrile, 97% in scientific research is still uncertain. However, there are a few potential applications that could be explored. For example, 3-Hydroxy-3,3-diphenyl-propanenitrile, 97% could be used in the synthesis of more complex organic compounds, such as peptide-based drugs or organic catalysts. In addition, it could be used to synthesize organic dyes for use in medical imaging. Finally, 3-Hydroxy-3,3-diphenyl-propanenitrile, 97% could be used to synthesize peptide conjugates, which could be used to modify the activity of proteins or to target specific cells.
Eigenschaften
IUPAC Name |
3-hydroxy-3,3-diphenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGUMQGPGBZSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041637 | |
| Record name | Benzenepropanenitrile, beta-hydroxy-beta-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3,3-diphenylpropanenitrile | |
CAS RN |
3531-23-5 | |
| Record name | Benzenepropanenitrile, beta-hydroxy-beta-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzilonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanenitrile, beta-hydroxy-beta-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-3,3-DIPHENYLPROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2409Y4M2PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)




![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)







